N-Acetyl-3-iodo-L-tyrosine hemihydrate
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Overview
Description
N-Acetyl-3-iodo-L-tyrosine hemihydrate is a chemical compound with the molecular formula C₁₁H₁₄INO₅ and a molecular weight of 716.3 g/mol.
Scientific Research Applications
N-Acetyl-3-iodo-L-tyrosine hemihydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of radioiodinated compounds, which are essential in medical imaging and diagnostics.
Biology: The compound serves as a substrate in enzyme studies, particularly in the investigation of enzyme inhibitors and protein synthesis.
Medicine: It is utilized in the development of drug therapies for thyroid disorders and cancers, leveraging its iodinated structure for targeted therapeutic effects.
Industry: The compound’s radioiodinated derivatives are used in positron emission tomography (PET) imaging and other diagnostic techniques.
Mechanism of Action
Target of Action
N-Acetyl-3-iodo-L-tyrosine hemihydrate (NAIYH) is a chemical reagent that has gained attention in the scientific community. It is widely utilized in the medical research community to develop promising drug therapies for thyroid disorders and cancers . The primary targets of NAIYH are enzymes involved in protein synthesis .
Mode of Action
The compound interacts with its targets by inhibiting the enzymes involved in protein synthesis . This interaction results in a disruption of protein synthesis, which can have significant effects on cellular function and growth .
Biochemical Pathways
The affected pathways involve protein synthesis and thyroid hormone production . The downstream effects of these disruptions can lead to changes in cellular growth and function, particularly in the context of thyroid disorders and cancers .
Result of Action
The molecular and cellular effects of NAIYH’s action primarily involve the disruption of protein synthesis and thyroid hormone production . This can lead to changes in cellular growth and function, which can be beneficial in the treatment of thyroid disorders and cancers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NAIYH. .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-3-iodo-L-tyrosine hemihydrate can be synthesized through the iodination of N-acetyl-L-tyrosine. The iodination process typically involves the use of iodine or iodinating agents under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the tyrosine molecule. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to achieve high yields and purity of the final product. The process may involve multiple steps, including purification techniques such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-L-tyrosine hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce non-iodinated tyrosine derivatives, and substitution reactions can result in various functionalized tyrosine analogs.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: A non-iodinated analog used in similar biochemical studies.
3-Iodo-L-tyrosine: Another iodinated derivative with different acetylation patterns.
L-Tyrosine: The parent amino acid from which N-Acetyl-3-iodo-L-tyrosine hemihydrate is derived.
Uniqueness
This compound is unique due to its specific iodination and acetylation, which confer distinct chemical and biological properties. Its ability to be radioiodinated makes it particularly valuable in medical imaging and diagnostic applications.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCUTSENZMQNW-NAWJVIAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26I2N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23277-49-8 |
Source
|
Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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